An In-depth Technical Guide to the Fundamental Properties of 2,2-Dimethylhexanoic Acid
An In-depth Technical Guide to the Fundamental Properties of 2,2-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2,2-dimethylhexanoic acid (CAS No. 813-72-9), a branched-chain fatty acid. The document details its chemical and physical characteristics, spectral data, and safety information. Furthermore, it outlines detailed experimental protocols for the determination of its core properties, a plausible laboratory synthesis method, and explores its potential biological significance in the context of branched-chain fatty acids. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
2,2-Dimethylhexanoic acid is a medium-chain fatty acid characterized by a hexanoic acid backbone with two methyl groups attached to the alpha-carbon.[1][2] This substitution pattern imparts unique physical and chemical properties compared to its linear isomer, caprylic acid.
Identifiers and Structure
| Property | Value | Reference |
| IUPAC Name | 2,2-dimethylhexanoic acid | [2] |
| CAS Number | 813-72-9 | [3] |
| Molecular Formula | C8H16O2 | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Canonical SMILES | CCCCC(C)(C)C(=O)O | [2] |
| InChI Key | YTTWDTVYXAEAJA-UHFFFAOYSA-N | [2] |
Physical Properties
2,2-Dimethylhexanoic acid is a colorless to pale yellow liquid at room temperature.[1] It is soluble in organic solvents but has limited solubility in water due to its hydrophobic alkyl chain.[1]
| Property | Value | Reference |
| Boiling Point | 216-220 °C | [4] |
| Density | 0.913 g/mL | [4] |
| Refractive Index | 1.4270 | [4] |
| Melting Point | Not definitively reported; estimated as low as -21.25°C, also cited as "n/a" | [4] |
| Solubility in Water | Limited | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2,2-dimethylhexanoic acid. The following sections describe the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, a singlet for the two equivalent alpha-methyl groups, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms, including the carbonyl carbon of the carboxylic acid, the quaternary alpha-carbon, the two equivalent alpha-methyl carbons, and the carbons of the butyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-dimethylhexanoic acid will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group will also be prominent.
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern will likely involve the loss of the butyl group and other characteristic cleavages of the alkyl chain.
Synthesis of 2,2-Dimethylhexanoic Acid
A common and effective method for the synthesis of α,α-disubstituted carboxylic acids like 2,2-dimethylhexanoic acid is through the alkylation of a carboxylic acid enolate.[5][6]
Plausible Synthesis Protocol
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Enolate Formation: Isobutyric acid is treated with two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The first equivalent of base deprotonates the carboxylic acid to form the lithium carboxylate, and the second equivalent removes an α-proton to generate the dianion enolate.
-
Alkylation: A suitable butyl electrophile, such as 1-iodobutane, is added to the enolate solution. The enolate undergoes an SN2 reaction with the alkyl halide, forming a new carbon-carbon bond at the α-position.
-
Workup: The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and protonate the carboxylate, yielding 2,2-dimethylhexanoic acid.
-
Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation under reduced pressure.
Experimental Protocols
The following are detailed methodologies for the determination of the key properties of 2,2-dimethylhexanoic acid.
Determination of Physical Properties
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Melting Point: For low-melting substances like 2,2-dimethylhexanoic acid, a cryostat or a specialized low-temperature melting point apparatus would be employed. The sample is cooled until frozen and then slowly warmed, with the temperature range from the first appearance of liquid to complete melting being recorded.
-
Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure and a steady stream of distillate is collected is recorded as the boiling point.
-
Density: The density is measured using a pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with a known volume of the acid at a specific temperature. The density is calculated by dividing the mass of the acid by its volume.
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Solubility: To determine solubility, a known amount of 2,2-dimethylhexanoic acid is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved acid is then determined by titration or other analytical methods.
Acquisition of Spectral Data
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NMR Spectroscopy: A sample of 2,2-dimethylhexanoic acid (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).
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IR Spectroscopy: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
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Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or gas chromatography. The sample is ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
Biological Significance and Potential Signaling Pathways
While specific biological activities of 2,2-dimethylhexanoic acid are not extensively documented, as a branched-chain fatty acid (BCFA), it may participate in various biological processes. BCFAs are known to be involved in cell-cell signaling in bacteria and can modulate immune and metabolic pathways in mammals.[1][7]
Branched-chain fatty acids can act as signaling molecules, potentially interacting with cell surface receptors or intracellular targets. For instance, some BCFAs have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[8] They may also influence the composition and fluidity of cell membranes, thereby affecting the function of membrane-bound proteins.
Safety and Handling
2,2-Dimethylhexanoic acid is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.
Conclusion
2,2-Dimethylhexanoic acid is a branched-chain fatty acid with distinct physical and chemical properties. This guide has provided a comprehensive overview of its fundamental characteristics, including methods for its synthesis and analysis. While its specific biological roles are yet to be fully elucidated, its classification as a branched-chain fatty acid suggests potential involvement in important signaling and metabolic pathways. Further research into this compound and its derivatives may uncover novel applications in various scientific and industrial fields, including drug development.
References
- 1. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]
- 8. mdpi.com [mdpi.com]
